molecular formula C6H14LiN B1223798 Lithium diisopropylamide CAS No. 4111-54-0

Lithium diisopropylamide

Cat. No.: B1223798
CAS No.: 4111-54-0
M. Wt: 107.1 g/mol
InChI Key: ZCSHNCUQKCANBX-UHFFFAOYSA-N
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Description

Lithium diisopropylamide is a chemical compound with the molecular formula LiN(CH(CH₃)₂)₂. It is widely used as a strong base in organic synthesis due to its good solubility in non-polar organic solvents and its non-nucleophilic nature. This compound is typically a colorless solid but is usually generated and observed only in solution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium diisopropylamide is commonly prepared by treating a cooled mixture of tetrahydrofuran and diisopropylamine with n-butyllithium at temperatures ranging from 0 to -78°C . The reaction can be represented as follows:

(CH₃)₂CHNH(CH₃)₂+n-BuLiLiN(CH(CH₃)₂)₂+n-BuH\text{(CH₃)₂CHNH(CH₃)₂} + \text{n-BuLi} \rightarrow \text{LiN(CH(CH₃)₂)₂} + \text{n-BuH} (CH₃)₂CHNH(CH₃)₂+n-BuLi→LiN(CH(CH₃)₂)₂+n-BuH

Industrial Production Methods: For industrial-scale production, the same reaction is employed, but it is carried out in larger reactors with precise temperature control to ensure the safety and efficiency of the process. The product is often handled in solution form to avoid the pyrophoric nature of the solid compound .

Chemical Reactions Analysis

Types of Reactions: Lithium diisopropylamide primarily undergoes deprotonation reactions due to its strong basicity. It is used to generate enolates from carbonyl compounds, which can then participate in various nucleophilic substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include alkylated, halogenated, and aldol products, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Applications

2.1 Deprotonation Reactions

Lithium diisopropylamide is extensively used for the deprotonation of carbon acids, including esters and ketones. The compound's ability to selectively remove protons from α-positions allows for the formation of enolates, which are crucial intermediates in numerous synthetic transformations.

Case Study: Deprotonation of Esters

  • Substrate: Ethyl acetate
  • Reaction Conditions: LDA in THF at -78 °C
  • Outcome: Formation of the corresponding enolate, facilitating subsequent alkylation reactions.

2.2 Lithiation Reactions

This compound is particularly effective in lithiation reactions, where it selectively introduces lithium into aromatic compounds. This regioselectivity is influenced by steric factors and the specific conditions under which the reaction is conducted.

Case Study: Ortholithiation of Fluoropyridines

  • Substrates: 2-fluoropyridine and 2,6-difluoropyridine
  • Reaction Conditions: LDA-mediated lithiation in THF at -78 °C
  • Mechanism Insights: Studies revealed that LDA can undergo dimerization and deaggregation processes that affect reactivity and regioselectivity .

Stability and Handling

This compound solutions are generally stable under controlled conditions, but solid forms are pyrophoric. Recent advancements have focused on developing stable formulations that can be safely handled and transported.

Table 1: Stability Data for this compound Solutions

SolventStability (Months)Handling Precautions
Tetrahydrofuran6Inert atmosphere required
Ether3Avoid moisture exposure
Non-polar solventsVariableStore under inert gas

Biological Applications

Recent research has explored the potential biological applications of this compound, particularly in cancer therapy. Its ability to modulate cellular pathways has been investigated in various cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

  • Cell Lines: K562 (chronic myeloid leukemia)
  • Treatment: LDA combined with other agents
  • Results: Enhanced apoptosis and cell cycle arrest observed, suggesting potential therapeutic applications .

Mechanism of Action

The primary mechanism of action of lithium diisopropylamide involves the deprotonation of acidic hydrogen atoms in organic molecules. This deprotonation generates enolates, which are nucleophilic species that can participate in various chemical reactions. The process can be summarized as follows:

R-CH₂-CO-R’+LiN(CH(CH₃)₂)₂R-CH=CO-R’+LiN(CH(CH₃)₂)₂H\text{R-CH₂-CO-R'} + \text{LiN(CH(CH₃)₂)₂} \rightarrow \text{R-CH=CO-R'} + \text{LiN(CH(CH₃)₂)₂H} R-CH₂-CO-R’+LiN(CH(CH₃)₂)₂→R-CH=CO-R’+LiN(CH(CH₃)₂)₂H

The enolate ion formed is stabilized by resonance, making it a versatile intermediate in organic synthesis .

Biological Activity

Lithium diisopropylamide (LDA) is a prominent organolithium compound widely used in organic synthesis due to its strong basicity and unique reactivity. This article delves into the biological activity of LDA, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

LDA is characterized by the molecular formula LiN CH CH 3 2 2\text{LiN CH CH 3 2 2} and is typically generated in situ from n-butyllithium and diisopropylamine. It is known for its high solubility in non-polar organic solvents and non-nucleophilic nature, making it an effective base for deprotonation reactions, particularly with weakly acidic compounds such as carbon acids .

Mechanistic Insights

The mechanism of LDA-mediated reactions often involves:

  • Deprotonation : LDA effectively abstracts protons from substrates, forming enolates that can further participate in nucleophilic substitution reactions.
  • Lithiation : LDA facilitates the lithiation of aromatic compounds, enhancing their reactivity towards electrophiles. For instance, studies have shown that LDA mediates the ortholithiation of fluorinated pyridines at low temperatures (-78 °C), leading to regioselective substitutions .

Medicinal Chemistry

LDA's role extends beyond organic synthesis; it has been explored for its potential therapeutic applications. Its ability to deprotonate various substrates makes it valuable in the synthesis of biologically active compounds.

  • Anticancer Activity : Some derivatives synthesized using LDA have demonstrated significant cytotoxic effects against cancer cell lines. For example, certain alkaloids derived from LDA-mediated reactions showed IC50 values as low as 1-2.3 µg/mL against P-388 murine leukemia cells .
  • Neuropharmacology : LDA has been investigated for its effects on neurotransmitter systems. Its influence on the modulation of neurotransmitter release suggests potential applications in treating mood disorders .

Case Study 1: Ortholithiation of Fluoropyridines

In a detailed study, LDA was used to mediate the ortholithiation of 2,6-difluoropyridine. The reaction was quantitatively successful at -78 °C, forming aryllithium intermediates that were subsequently converted to aminopyridines upon warming . The mechanistic pathways involved were elucidated through kinetic studies that revealed both monomeric and dimeric forms of LDA participating in the reaction.

ReactionConditionsProduct
Ortholithiation of 2,6-difluoropyridine-78 °C in THF2-fluoro-6-(diisopropylamino)pyridine

Case Study 2: Synthesis of Anticancer Agents

Research into the synthesis of new anticancer agents involved the use of LDA to generate reactive intermediates capable of undergoing further transformations. The resulting compounds exhibited notable antiproliferative activity against various cancer cell lines, indicating the utility of LDA in drug development .

Research Findings

Recent studies have focused on optimizing reaction conditions involving LDA to enhance yields and selectivity:

  • Kinetic Studies : Investigations revealed that the rate of lithiation is sensitive to trace amounts of lithium chloride (LiCl), which catalyzes the deaggregation of LDA dimers into more reactive monomers .
  • Thermodynamic Control : The choice between kinetic and thermodynamic control in deprotonation reactions has been explored extensively, with findings suggesting that sterically hindered bases like LDA favor kinetic pathways under specific conditions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling LDA in laboratory settings?

LDA is highly reactive and moisture-sensitive, requiring stringent safety measures. Key protocols include:

  • Conducting reactions under inert atmospheres (argon/nitrogen) and using anhydrous solvents .
  • Wearing appropriate PPE (gloves, goggles, flame-resistant lab coats) due to its flammability and corrosive nature .
  • Storing LDA solutions at low temperatures (-20°C) in sealed, labeled containers away from oxidizing agents .
  • Documenting training on emergency procedures (e.g., spill containment, fire suppression) and ensuring access to Safety Data Sheets (SDS) .

Q. Why is LDA preferred as a non-nucleophilic base in deprotonation reactions?

LDA’s steric bulk from isopropyl groups limits nucleophilic attack, making it ideal for selective deprotonation of weakly acidic substrates (e.g., ketones, esters). Its strong basicity (pKa ~36 in THF) ensures complete enolate formation, while its solubility in non-polar solvents (e.g., THF, hexanes) facilitates homogeneous reaction conditions .

Q. How does solvent choice impact the reactivity of LDA in organic synthesis?

Solvents influence LDA’s aggregation state and reactivity. For example:

  • THF : Stabilizes monomeric LDA via solvation, enhancing reactivity for fast deprotonation .
  • Hexanes : Promote dimeric or tetrameric aggregates, reducing reactivity but improving selectivity in hindered substrates .
  • TMEDA : Chelates lithium, breaking aggregates into more reactive monomeric species, accelerating reactions like enolization .

Advanced Research Questions

Q. How do aggregation states of LDA influence its reactivity and reaction kinetics?

LDA exists as dimers, tetramers, or mixed aggregates, with deaggregation often being rate-limiting. For instance:

  • Dimeric LDA in THF requires dissociation into monomers for reactivity, as shown by kinetic studies where rate constants correlate with solvent polarity .
  • Computational models (MP2/6-31G(d)) reveal eight distinct minima during dimer-to-monomer conversion, with energy barriers (~10–15 kcal/mol) dictating reaction rates .
  • Aggregation reduces effective basicity; thus, additives like LiCl disrupt aggregates, accelerating reactions via mixed LiCl-LDA species .

Q. What role do mixed aggregates play in LDA-mediated reactions, and how can they be leveraged to optimize yields?

Mixed aggregates (e.g., LDA-enolate or LDA-LiCl complexes) alter reaction pathways:

  • Autocatalysis : Lithium enolates generated in situ can deaggregate LDA dimers, creating reactive mixed aggregates that accelerate subsequent deprotonation .
  • LiCl Catalysis : Sub-stoichiometric LiCl (≤1 mol%) promotes monomeric LDA formation, enhancing 1,4-addition rates to unsaturated esters by 100-fold .
  • Methodological Insight : Monitoring aggregate speciation via 6^6Li/15^{15}N NMR spectroscopy enables real-time optimization of reaction conditions .

Q. Can computational methods predict the deaggregation pathways of LDA, and how do these insights inform experimental design?

Density functional theory (DFT) and MP2 calculations have mapped LDA’s deaggregation energetics:

  • THF-solvated dimers dissociate into monomers via transition states stabilized by η1^1→η2^2 ligand reorganization, with barriers aligning with experimental kinetics (104^-4–103^-3 M1^{-1}s1^{-1}) .
  • Computational screening of ligands (e.g., hemilabile ethers) identifies candidates that lower deaggregation barriers, enabling catalyst design for accelerated enolization .

Q. How do hemilabile ligands enhance LDA-mediated enolization reactions?

Hemilabile ligands (e.g., MeOCH2_2CH2_2NMe2_2) bind LDA in η1^1 (ether) or η2^2 (chelation) modes:

  • In enolization, η2^2-binding stabilizes transition states, reducing activation energy and accelerating reactions 10,000-fold compared to non-chelating solvents like n-BuOMe .
  • Kinetic profiling reveals a shift from dimer-dominated pathways to monomeric mechanisms as ligands modulate aggregation .

Q. Methodological Considerations

Q. What experimental techniques are critical for studying LDA’s solution behavior?

  • NMR Spectroscopy : 6^6Li and 15^{15}N isotopic labeling tracks aggregation states and ligand exchange dynamics .
  • Kinetic Profiling : Stopped-flow UV-Vis or in-situ IR spectroscopy monitors reaction progress under cryogenic conditions (-78°C) .
  • X-ray Crystallography : Resolves solid-state structures (e.g., TMEDA-solvated LDA dimers) to infer solution-phase behavior .

Q. How can researchers mitigate side reactions in LDA-mediated processes?

  • Temperature Control : Maintaining low temperatures (-78°C) suppresses undesired protonation or elimination pathways .
  • Substrate Pre-treatment : Drying substrates (e.g., molecular sieves) prevents quenching of LDA by residual moisture .
  • Additive Screening : LiCl or HMPA can redirect reaction pathways by stabilizing reactive intermediates .

Properties

IUPAC Name

lithium;di(propan-2-yl)azanide
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InChI

InChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSHNCUQKCANBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)[N-]C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

108-18-9 (Parent)
Record name Lithium diisopropylamide
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DSSTOX Substance ID

DTXSID6063305
Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt
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Molecular Weight

107.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid; [Merck Index]
Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1)
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Record name Lithium diisopropylamide
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CAS No.

4111-54-0
Record name Lithium diisopropylamide
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Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt (1:1)
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Record name 2-Propanamine, N-(1-methylethyl)-, lithium salt
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Record name Lithium diisopropylamide
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Record name LITHIUM DIISOPROPYLAMIDE
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Synthesis routes and methods I

Procedure details

A solution of lithium diisopropylamide was prepared under nitrogen from diisopropylamine (31.0 ml., 220 mmol.) and n-butyl lithium (1.5M in hexane, 88.0 ml., 220 mmol.) in tetrahydrofuran (80 ml.), maintaining the temperature between -3° C. -1° C. After stirring 15 minutes, cyclopentanecarboxylic acid (11.4 g., 100 mmol.) in tetrahydrofuran (10 ml.) was added at 0° C.-3° C. over 25 minutes. After an additional 15 minutes at 0° C., the bath was removed and the reaction stirred 15 minutes more, causing the temperature to rise to 11° C. The milky white solution was cooled to -74° C. and 1-bromo-4-chlorobutane (23 ml., 200 mmol.) in tetrahydrofuran was added quickly, the temperature rising to -66° C. After 16 hours, the reaction was allowed to warm to room temperature in situ. The reaction was quenched with methanol (10 ml.) and concentrated in vacuo. The residue was partitioned between water (200 ml.) and ethyl ether (200 ml.). The aqueous layer was acidified to pH 1 with 12M hydrochloric acid and extracted with methylene chloride (3×150 ml.), dried (magnesium sulfate), filtered and evaporated to give 20.0 g. of the title product as a yellow oil.
Quantity
31 mL
Type
reactant
Reaction Step One
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88 mL
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reactant
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80 mL
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solvent
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11.4 g
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reactant
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10 mL
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solvent
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23 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

LDA was prepared by addition of n-BuLi (1.56 mol/l hexane solution) 1.08 ml to a solution of diisopropylamine 255 μl in dry tetrahydrofuran 3 ml at −70° C. Then, a solution of compound (20-1) 500 mg in dry tetrahydrofuran 2 ml was added at that temperature to the mixture, which was stirred for 2 h. Then, a solution of iodine 426 mg in dry tetrahydrofuran 2 ml was added and the mixture was stirred for 2 h. Ice was added to the reaction mixtures, which was extracted with chloroform. The extracts were washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue obtained was chromatographed on aluminum oxide in ethyl acetate:hexane (1:5) to give the titled compound as colorless crystals 514 mg. Yield 76%. This was recrystallized from from acetone-isopropyl ether to give colorless crystals, m.p. 136-137° C.
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
255 μL
Type
reactant
Reaction Step One
Quantity
3 mL
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reactant
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Name
compound ( 20-1 )
Quantity
500 mg
Type
reactant
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2 mL
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reactant
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Quantity
426 mg
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reactant
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2 mL
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reactant
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Name

Synthesis routes and methods III

Procedure details

Lithium di-isopropylamide was prepared by dissolving di-isopropylamine (11 ml) in tetrahydrofuran (150 ml) followed by the addition of n-butyl lithium (50 ml of 1.7 molar). After 10 minutes stirring, the straw colored liquid was cooled to -78° C. and a solution of 2-(4-chlorophenoxy)-N,N-dimethyl acetamide (16 g, 0.074 mole) in tetrahydrofuran (25 ml) was slowly added. The mixture was stirred for 20 minutes at -78° C. and cyclohexanone (7 ml) added. After 45 minutes at -78° C., the reaction mixture was poured into saturated ammonium chloride solution and a red color ensued. The phases were separated and the organic layer washed with brine, dried over anhydrous potassium carbonate and evaporated giving 1-[(4-chlorophenoxy)((dimethylamino)carbonyl)methyl]cyclohexanol as a red solid. Repeated washing with a cold hexane-isopropanol mixture yielded 2.7 g of a white crystalline solid. Yield: 2.7 g, m.p. 109°-111° C.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
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Quantity
50 mL
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reactant
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16 g
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reactant
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Quantity
25 mL
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solvent
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Quantity
7 mL
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reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of lithium diisopropylamide was prepared from 1.96 mL (1.42 g) of diisopropylamine and 7.6 mL of n-butyllithium (1.75M in hexane) in 14 mL of THF. The solution was cooled to -78° C. with stirring, combined with a solution of (4S, 5R)-3-(1-oxo-4-methylpentyl)-4-methyl-5-phenyl-2-oxazolidinone (3.50 g) in THF (14 mL) and stirred for 30 min at -78° C. To this mixture was added 2.1 mL (3.1 g) of benzyl bromomethyl sulfide. The reaction mixture was stirred for 2 h at -25° C. and for 2 h at 0° C. Aqueous NH4Cl solution was added to the mixture. The organic solvents were removed in vacuo and the residue was extracted twice with CH2Cl2. The combined organic extract was washed twice with 1M aqueous NaHSO4, then with saturated NaHCO3, brine, dried over Na2SO4 and evaporated. The residue was subjected to flash chromatography on silica gel (hexane-EtOAc) to give 5.0 g (96% yield) of (4S, 5R)-3-[(2S)-1-oxo-2-((benzylthio)methyl)-4-methylpentyl]-4-methyl-5-phenyl-2-oxazolidinone as a clear oil. Characteristic analytical data are as follows: 1H NMR (300 MHz, CDCl3) δ7.24-7.47 (m, 10H), 5.66 (d, J=7 Hz, 1H), 4.81 (p, J= 7 Hz, 1H), 4.31-4.36 (m, 1H), 3.80 (AB q, J=13 Hz, 2H), 2.72 (dd, J=9, 14 Hz, 1H), 2.52 (dd, J=5, 14 Hz, 1H), 1.35-1.71 (m, 3H), 0.89-0.95 (m, 9H); [α]25D -91° (c=2.60, CH2Cl2)
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
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solvent
Reaction Step One
Quantity
3.5 g
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reactant
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2.1 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 6
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